2-Hydroxy-2,2-diphenylacetohydrazide

Description

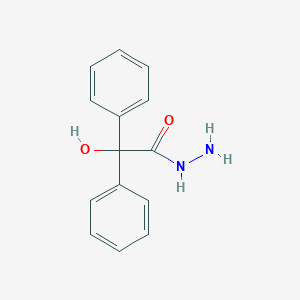

Structure

2D Structure

Properties

IUPAC Name |

2-hydroxy-2,2-diphenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-16-13(17)14(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGPINWWFMBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156577 | |

| Record name | Diphenylhydroxyacethydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13050-38-9 | |

| Record name | α-Hydroxy-α-phenylbenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylhydroxyacethydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13050-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylhydroxyacethydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZILIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of 2-Hydroxy-2,2-diphenylacetohydrazide

An Important Note on Data Availability: Extensive research for "2-Hydroxy-2,2-diphenylacetohydrazide" has revealed a significant scarcity of specific experimental data in publicly accessible scientific literature. The information available often pertains to structurally related but distinct compounds such as 2-Hydroxy-2-phenylacetohydrazide, 2-Hydroxy-2,2-diphenylacetic acid, or 2-Hydroxy-2,2-diphenylacetamide. Consequently, this guide will focus on the theoretical chemical properties, expected reactivity based on its functional groups, and general experimental protocols applicable to the characterization of such a molecule. Where applicable, data from closely related analogs will be used for illustrative purposes, with the distinction clearly noted.

This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the core chemical characteristics of this compound.

Core Chemical Properties

This compound is a hydrazide derivative of benzilic acid. Its structure incorporates a hydroxyl group, two phenyl rings attached to the same carbon, and a hydrazide moiety (-C(O)NHNH2). This combination of functional groups dictates its chemical behavior and potential applications.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₁₄N₂O₂ | |

| Molecular Weight | 242.27 g/mol | |

| Appearance | Expected to be a solid at room temperature | Based on similar aromatic hydrazides |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water. | The presence of polar functional groups enhances solubility in polar solvents. |

| Melting Point | Not experimentally determined. | Likely to be a relatively high melting solid due to hydrogen bonding and aromatic stacking. |

| pKa | Not experimentally determined. | The hydroxyl and hydrazide groups have acidic and basic properties, respectively. |

Synthesis and Reactivity

Synthesis

A plausible synthetic route to this compound would involve the reaction of an ester of 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) with hydrazine hydrate. This is a standard method for the preparation of hydrazides.

Experimental Protocol: General Synthesis of an Aromatic Hydrazide

-

Esterification: Benzilic acid is first converted to its corresponding methyl or ethyl ester. This can be achieved by refluxing the acid in the respective alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Hydrazinolysis: The resulting ester (1 equivalent) is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) is added to the solution.

-

Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting ester is consumed.

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Logical Workflow for the Synthesis of this compound

Caption: A plausible two-step synthesis of this compound.

Reactivity

The reactivity of this compound is governed by its principal functional groups:

-

Hydrazide Moiety: The primary amine of the hydrazide is nucleophilic and can react with electrophiles. It is also a key functional group for the synthesis of various derivatives, such as hydrazones (by condensation with aldehydes and ketones) and pyrazoles.

-

Hydroxyl Group: The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, although steric hindrance from the two phenyl groups may reduce its reactivity.

-

Aromatic Rings: The phenyl groups can undergo electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions with the other functional groups.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (multiplets, ~7.2-7.5 ppm)- -NH₂ protons (broad singlet)- -NH proton (broad singlet)- -OH proton (singlet) |

| ¹³C NMR | - Carbonyl carbon (~170 ppm)- Quaternary carbon bearing -OH and phenyl groups- Aromatic carbons (multiple signals in the aromatic region) |

| IR Spectroscopy | - O-H stretch (broad, ~3300 cm⁻¹)- N-H stretches (two bands, ~3200-3400 cm⁻¹)- C=O stretch (amide I, ~1650 cm⁻¹)- Aromatic C-H and C=C stretches |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 242.27 |

Experimental Protocol: General Spectroscopic Analysis

-

NMR Spectroscopy:

-

A small sample (5-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).

-

The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure.

-

-

IR Spectroscopy:

-

A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an ATR accessory.

-

The absorption bands are correlated with the characteristic vibrational frequencies of the functional groups.

-

-

Mass Spectrometry:

-

A dilute solution of the sample is introduced into the mass spectrometer (e.g., via ESI or APCI).

-

The mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.

-

Potential Biological Activity and Signaling Pathways

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The biological activity of this compound has not been reported, but it could be a subject of future research.

Should this compound exhibit biological activity, for instance, as an inhibitor of a particular enzyme or receptor, its mechanism of action would involve interaction with specific signaling pathways.

Hypothetical Signaling Pathway Inhibition

Caption: A diagram illustrating the potential inhibitory action on an enzyme.

Conclusion

This compound is a molecule with interesting structural features that suggest a rich chemical reactivity and potential for further derivatization. While experimental data for this specific compound is currently lacking in the scientific literature, this guide provides a comprehensive overview of its predicted chemical properties, plausible synthetic routes, and the experimental protocols required for its characterization. Further research is needed to synthesize and evaluate the chemical and biological properties of this compound, which may hold promise for applications in medicinal chemistry and materials science.

The Anticonvulsant Potential of 2-Hydroxy-2,2-diphenylacetohydrazide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective treatments for neurological disorders has led to the exploration of a wide array of chemical scaffolds. Among these, the 2-hydroxy-2,2-diphenylacetyl moiety has emerged as a promising pharmacophore, particularly in the context of anticonvulsant activity. This technical guide provides an in-depth overview of the biological activity of derivatives based on this core structure, with a primary focus on the anticonvulsant properties of the closely related α-hydroxyamides and the therapeutic potential of their hydrazide analogs.

The 2-Hydroxy-2,2-diphenylacetyl Scaffold: A Foundation for Neurological Activity

The 2-hydroxy-2,2-diphenylacetyl core structure is characterized by a central quaternary carbon atom bonded to a hydroxyl group and two phenyl rings. This rigid, lipophilic diphenylmethyl group is a key structural feature found in several centrally acting drugs. While research on the specific 2-hydroxy-2,2-diphenylacetohydrazide derivatives is still emerging, extensive studies on the corresponding N-substituted 2-hydroxy-2,2-diphenylacetamides have demonstrated significant anticonvulsant, anxiolytic, and antidepressant-like effects.

A notable example is N-propyl-2,2-diphenyl-2-hydroxyacetamide, which has shown potent anticonvulsant activity in preclinical models.[1] This highlights the potential of the core scaffold to interact with key targets in the central nervous system. Hydrazide derivatives, known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, represent a logical and promising next step in the exploration of this scaffold's therapeutic potential.[2][3][4]

Anticonvulsant Activity: Data from a Lead α-Hydroxyamide Analog

The most compelling evidence for the neurological activity of the 2-hydroxy-2,2-diphenylacetyl scaffold comes from studies on its α-hydroxyamide derivatives. The following table summarizes the in vivo anticonvulsant activity of N-propyl-2,2-diphenyl-2-hydroxyacetamide in mice, as determined by the maximal electroshock (MES) test, a standard model for generalized tonic-clonic seizures.

| Compound | Test Animal | Anticonvulsant Activity (ED₅₀, mg/kg) | Reference |

| N-propyl-2,2-diphenyl-2-hydroxyacetamide | Mouse | 2.5 | [1] |

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

The low ED₅₀ value for N-propyl-2,2-diphenyl-2-hydroxyacetamide underscores the significant potential of this chemical class as potent anticonvulsant agents.

Experimental Protocols

The evaluation of the anticonvulsant properties of 2-hydroxy-2,2-diphenylacetyl derivatives typically involves a battery of in vivo and in vitro assays. The following are detailed methodologies for key experiments.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for drugs that are effective against generalized tonic-clonic seizures.

-

Animal Model: Male Swiss mice are commonly used.

-

Procedure:

-

The test compound is administered to the animals, typically via intraperitoneal (i.p.) injection.

-

After a predetermined time for drug absorption, a controlled electrical stimulus is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

-

The ED₅₀ is calculated from the dose-response data.

-

Rotarod Test for Neurotoxicity

This test is used to assess the potential for a compound to cause motor impairment, a common side effect of centrally acting drugs.

-

Apparatus: A rotating rod (rotarod) is used.

-

Procedure:

-

Mice are trained to walk on the rotating rod.

-

After administration of the test compound, the animals are placed back on the rotarod.

-

The time the animal remains on the rod is recorded.

-

A significant decrease in the time spent on the rod compared to control animals indicates neurotoxicity.

-

Voltage-Gated Sodium Channel Inhibition Assay

The mechanism of action of many anticonvulsant drugs involves the blockade of voltage-gated sodium channels.

-

Method: Patch-clamp electrophysiology is used to measure the effect of the compound on sodium currents in cultured cells expressing specific subtypes of human sodium channels (e.g., hNav 1.2 expressed in HEK293 cells).

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane potential is clamped at a specific voltage.

-

The current flowing through the sodium channels in response to voltage steps is recorded in the presence and absence of the test compound.

-

A reduction in the sodium current in the presence of the compound indicates inhibition of the channel.

-

Potential Mechanism of Action and Signaling Pathways

The anticonvulsant and antidepressant-like effects of N-propyl-2,2-diphenyl-2-hydroxyacetamide are suggested to be mediated through the blockade of voltage-gated sodium channels.[1] This mechanism is shared by several established antiepileptic drugs. The inhibition of these channels reduces the repetitive firing of neurons, a hallmark of seizure activity.

The following diagram illustrates the proposed mechanism of action.

Synthesis and Evaluation Workflow

The development of novel this compound derivatives follows a structured workflow from synthesis to biological evaluation.

Future Directions

While the anticonvulsant activity of the 2-hydroxy-2,2-diphenylacetyl scaffold is promising, the exploration of its hydrazide derivatives opens up new avenues for research. The inherent biological versatility of the hydrazide and hydrazone moieties suggests that these new compounds may exhibit a broader spectrum of activities, potentially including antimicrobial, anticancer, and anti-inflammatory effects. Future research should focus on the synthesis of a library of this compound derivatives and their comprehensive biological evaluation to fully elucidate their therapeutic potential.

References

- 1. N-propyl-2,2-diphenyl-2-hydroxyacetamide, a novel α-hydroxyamide with anticonvulsant, anxiolytic and antidepressant-like effects that inhibits voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Synthesis, anticonvulsant and anti-inflammatory studies of new 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Hydroxy-2,2-diphenylacetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Hydroxy-2,2-diphenylacetohydrazide, a hydrazide derivative of benzilic acid. Hydrazide-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antioxidant properties.[1][2][3][4] This document outlines the expected spectroscopic characteristics of the title compound based on the analysis of structurally related molecules. It includes detailed, generalized experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide presents signaling pathways and experimental workflows using Graphviz diagrams to visually represent key processes.

Introduction

This compound is an organic compound featuring a hydrazide functional group attached to a 2-hydroxy-2,2-diphenylacetyl moiety. The presence of the diphenyl-alpha-hydroxy acid core, also found in the well-known compound benzilic acid, and the reactive hydrazide group suggests potential for interesting chemical and biological properties. The structural elucidation of such molecules is fundamental for understanding their reactivity, and for the development of new therapeutic agents. Spectroscopic techniques are indispensable tools for the unambiguous identification and characterization of these compounds. This guide serves as a reference for researchers engaged in the synthesis and analysis of this compound and related derivatives.

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from benzil, which is first rearranged to 2-hydroxy-2,2-diphenylacetic acid (benzilic acid). The subsequent esterification and hydrazinolysis yield the final product.

Experimental Protocol: Synthesis of 2-Hydroxy-2,2-diphenylacetic acid

A common method for the synthesis of 2-hydroxy-2,2-diphenylacetic acid is the benzilic acid rearrangement of benzil.[5]

-

Reaction Setup: In a round-bottomed flask, dissolve benzil in ethanol.

-

Addition of Base: Add an aqueous solution of a strong base, such as potassium hydroxide.

-

Reflux: Heat the mixture to reflux for a specified period to induce the rearrangement.

-

Acidification: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2-hydroxy-2,2-diphenylacetic acid.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to obtain pure 2-hydroxy-2,2-diphenylacetic acid.

Experimental Protocol: Synthesis of this compound

The synthesis of the target hydrazide from the corresponding acid typically involves the formation of an intermediate ester followed by reaction with hydrazine.[6]

-

Esterification: Convert 2-hydroxy-2,2-diphenylacetic acid to its methyl or ethyl ester. This can be achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid).

-

Hydrazinolysis: Dissolve the resulting ester in an appropriate solvent, such as ethanol. Add hydrazine hydrate to the solution.

-

Reaction: Stir the mixture at room temperature or gentle heat until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Isolation: The product, this compound, often precipitates from the reaction mixture upon cooling. It can be collected by filtration, washed with a cold solvent, and dried.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is predicted based on the known spectral characteristics of analogous compounds, including 2-hydroxy-2-phenylacetohydrazide and other diphenyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.5 | s | 1H | -NH- |

| ~7.2 - 7.5 | m | 10H | Aromatic protons (C₆H₅) |

| ~5.5 - 6.0 | s | 1H | -OH |

| ~4.0 - 4.5 | s | 2H | -NH₂ |

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent like DMSO-d₆. The exact positions of the -NH, -OH, and -NH₂ protons are dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C=O (amide) |

| ~140 - 145 | Quaternary aromatic carbons |

| ~125 - 130 | Aromatic CH carbons |

| ~75 - 80 | C(OH)(Ph)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H and N-H stretching |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| ~1650 - 1680 | Strong | C=O stretching (Amide I) |

| ~1590 - 1620 | Medium | N-H bending (Amide II) |

| ~1450, ~1495 | Medium to Weak | Aromatic C=C stretching |

| ~1050 - 1100 | Medium | C-O stretching |

| ~700, ~750 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 256 | [M]⁺, Molecular ion |

| 239 | [M - NH₂]⁺ |

| 183 | [C(OH)(Ph)₂]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent | Assignment |

| ~220 - 230 | Ethanol | π → π* transition of the aromatic rings |

| ~260 - 270 | Ethanol | n → π* transition of the carbonyl group |

Experimental Workflows and Biological Activity

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and a proposed mechanism for its potential antioxidant activity.

Caption: General workflow for the synthesis and spectroscopic analysis.

Hydrazide derivatives have been reported to exhibit antioxidant activity, which is often attributed to their ability to donate a hydrogen atom to scavenge free radicals.[7][8][9]

Caption: Proposed mechanism of antioxidant activity for hydrazides.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While the presented data is largely predictive, it is based on sound spectroscopic principles and data from closely related analogs. The detailed experimental protocols offer a starting point for the synthesis and characterization of this and similar molecules. The potential for biological activity, particularly as an antimicrobial or antioxidant agent, warrants further investigation into this class of compounds. The workflows and mechanisms presented visually are intended to aid researchers in designing and interpreting their experiments.

References

- 1. mdpi.com [mdpi.com]

- 2. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1))-3-trioctyl - Google Patents [patents.google.com]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 7. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-2,2-diphenylacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2,2-diphenylacetohydrazide, also known as Benzilic acid hydrazide, is a chemical compound with the formula C₁₄H₁₄N₂O₂. This document provides a comprehensive overview of its discovery, history, synthesis, and known biological activities. While detailed historical accounts of its initial discovery are not extensively documented in readily available literature, its synthesis and derivatization have been explored in the context of creating novel compounds with potential therapeutic applications. This guide consolidates available data on its synthesis, physicochemical properties, and the biological activities of its derivatives, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound serves as a key intermediate in the synthesis of various hydrazone derivatives. The hydrazide-hydrazone scaffold is of significant interest in medicinal chemistry due to its wide range of reported biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the diphenyl-hydroxyl-acetyl moiety combined with the reactive hydrazide group makes it a versatile building block for combinatorial chemistry and drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-hydroxy-2,2-di(phenyl)acetohydrazide |

| Synonyms | Benzilic acid hydrazide, Diphenylhydroxyacethydrazide |

| CAS Number | 13050-38-9 |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not explicitly found for the pure compound. |

Synthesis

The primary route for the synthesis of this compound involves the reaction of a benzilic acid ester, typically methyl benzilate, with hydrazine hydrate.[3][4]

Experimental Protocol: Synthesis from Methyl Benzilate

This protocol is based on established methods for the synthesis of hydrazides from esters.[3][4]

Materials:

-

Methyl benzilate

-

Hydrazine hydrate (80% or higher)

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl benzilate in absolute ethanol.

-

To this solution, add an excess of hydrazine hydrate.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

-

Dry the purified crystals in a desiccator.

Expected Yield: Yields for this specific reaction are not extensively reported, but similar reactions typically afford moderate to good yields.

Spectral Data

Table 2: Predicted and Reported Spectral Data

| Technique | Expected/Reported Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the hydroxyl proton, and signals for the -NH and -NH₂ protons of the hydrazide group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbon attached to the hydroxyl group and two phenyl rings, and the aromatic carbons. |

| FTIR (cm⁻¹) | Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (hydrazide), C=O stretching (amide I band), and aromatic C-H and C=C stretching. The FTIR spectrum of the related benzilic acid shows characteristic peaks for the -OH and C=O groups.[7] |

| Mass Spec. | The mass spectrum would be expected to show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of water, the hydrazide group, and cleavage of the phenyl groups. |

Biological Activity and Mechanism of Action

While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of hydrazide-hydrazone derivatives has been extensively investigated.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known to exhibit a wide spectrum of antimicrobial activities.[1][2][8][9][10] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the microbial cell wall. The azomethine group (-NH-N=CH-) is considered crucial for their biological activity.[2]

Anticancer Activity

Numerous studies have reported the anticancer potential of hydrazide-hydrazone derivatives.[11][12][13][14][15] Their mechanisms of action are diverse and can include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through caspase activation and PARP cleavage.[13]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle, such as the G2/M phase.[14]

-

Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as carbonic anhydrases.[12]

It is plausible that this compound and its derivatives could exert their biological effects through similar mechanisms. However, further research is required to elucidate the specific signaling pathways involved.

Logical and Experimental Workflows

The synthesis and evaluation of this compound and its derivatives typically follow a logical progression.

Caption: General workflow for the synthesis and biological evaluation of this compound and its derivatives.

Conclusion

This compound is a valuable synthetic intermediate with potential for the development of novel therapeutic agents. While its own biological profile is not extensively characterized, the diverse activities of its hydrazone derivatives highlight the importance of this chemical scaffold. This guide provides a foundational understanding of its synthesis and potential applications, serving as a starting point for further research and development in the field of medicinal chemistry. Future work should focus on the detailed elucidation of its spectral properties, optimization of its synthesis, and a thorough investigation of its biological activities and mechanisms of action.

References

- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrr.com [ijrrr.com]

- 4. ijrrr.com [ijrrr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-2,2-diphenylacetohydrazide and its Analogs for Researchers and Drug Development Professionals

An Introduction to a Versatile Scaffold: 2-Hydroxy-2,2-diphenylacetohydrazide

This compound, also known as benzilic acid hydrazide, is a chemical compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, comprising a hydrazide moiety attached to a diphenyl glycolic acid backbone, provide a versatile scaffold for the synthesis of a wide array of derivatives. These analogs, primarily N'-substituted hydrazones, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties, making them promising candidates for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.

Chemical Synthesis and Characterization

The synthesis of this compound and its N'-substituted analogs is a well-established process. The core hydrazide is typically prepared through the reaction of methyl benzilate with hydrazine hydrate. Subsequent condensation of the resulting benzilic acid hydrazide with various aldehydes or ketones yields the corresponding N'-substituted hydrazones.

Synthesis of this compound (Benzilic Acid Hydrazide)

The foundational step in the synthesis of this class of compounds is the formation of the hydrazide from its corresponding ester.

Experimental Protocol:

-

Esterification of Benzilic Acid: Benzilic acid is first converted to its methyl ester, methyl benzilate, through a standard esterification reaction with methanol in the presence of an acidic catalyst.

-

Hydrazinolysis of Methyl Benzilate: The synthesized methyl benzilate is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is typically refluxed for several hours to ensure complete conversion.

-

Isolation and Purification: Upon cooling, the this compound product often precipitates out of the solution. The solid can then be collected by filtration, washed, and recrystallized from an appropriate solvent to yield the purified product.

Synthesis of N'-Substituted this compound Analogs

The versatile hydrazide functional group of this compound serves as a key building block for the creation of a diverse library of analog compounds, primarily through the formation of hydrazones.

Experimental Protocol:

-

Condensation Reaction: An equimolar amount of this compound is dissolved in a suitable solvent, such as absolute ethanol.

-

Addition of Carbonyl Compound: To this solution, an equimolar amount of the desired aldehyde or ketone is added. A catalytic amount of a weak acid, like glacial acetic acid, is often included to facilitate the reaction.

-

Reaction and Workup: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is often evaporated, and the resulting solid precipitate is collected.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent to obtain the final N'-substituted analog.

Characterization

The structural confirmation of this compound and its analogs is crucial and is typically achieved through a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, N-H, C=O (amide), and C=N (imine) stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. The following sections summarize the key findings and present available quantitative data in structured tables.

Antimicrobial Activity

Hydrazone derivatives, in general, are known to possess a wide spectrum of antimicrobial properties.[1][2] The activity of this compound analogs has been evaluated against various bacterial and fungal strains.

While specific minimum inhibitory concentration (MIC) values for the parent this compound are not extensively reported, studies on its derivatives have shown promising results. The antimicrobial efficacy is often influenced by the nature of the substituent on the N'-position.

Table 1: Antimicrobial Activity of Selected this compound Analogs

| Compound | Test Organism | Activity | Reference |

| N'-(aryl methylene)-2-hydroxy-2,2-diphenylacetohydrazides | Various bacteria and fungi | Significant to moderate activity | [2] |

| Bis-hydrazones derived from benzilic acid hydrazide | Escherichia coli, Staphylococcus aureus, etc. | Zone of inhibition: 6-22 mm | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is uniformly inoculated with the microbial suspension.

-

Application of Test Compounds: Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zones: The diameter of the zone of complete inhibition of microbial growth around each disc is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Anticonvulsant Activity

The hydrazone moiety (-CO-NH-N=CH-) is recognized as a key pharmacophore in the design of anticonvulsant agents.[3] Various derivatives of this compound have been synthesized and evaluated for their potential to protect against seizures in animal models.

Table 2: Anticonvulsant Activity of Hydrazone Derivatives

| Compound Class | Animal Model | Activity Metric | Result | Reference |

| Hydrazone Derivatives | Maximal Electroshock (MES) Test | ED₅₀ | Varies with substitution | [3] |

| Hydrazone Derivatives | Subcutaneous Pentylenetetrazole (scPTZ) Test | ED₅₀ | Varies with substitution | [3] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

-

Animal Model: The test is typically performed on mice or rats.

-

Drug Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses.

-

Induction of Seizure: After a predetermined time for drug absorption, a maximal electroshock is delivered through corneal or ear electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Antioxidant Activity

The ability of hydrazide-hydrazone compounds to act as antioxidants is often attributed to their hydrogen-donating capacity, which allows them to scavenge free radicals. The antioxidant potential of these compounds is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Hydrazide Derivatives

| Compound Class | Assay | Activity Metric | Result | Reference |

| Hydrazide-containing compounds | DPPH Radical Scavenging | IC₅₀ | Varies with substitution | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution. A control containing the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

Determination of IC₅₀: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀) is determined from a plot of scavenging percentage against compound concentration.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their biological effects are still under investigation and appear to be multifaceted, depending on the specific biological activity.

Antimicrobial Mechanism of Action

For hydrazone compounds, several potential mechanisms of antimicrobial action have been proposed. These often involve the inhibition of essential microbial enzymes or interference with cellular processes.

References

CAS number and molecular formula of 2-Hydroxy-2,2-diphenylacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2,2-diphenylacetohydrazide, also known as benzilic acid hydrazide, is a versatile organic compound with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities. Detailed experimental protocols for its preparation and evaluation of its antimicrobial effects are presented. Furthermore, this document elucidates the putative mechanisms of action of hydrazone derivatives, offering insights into their potential as therapeutic agents.

Compound Identification

Chemical Identity: this compound is a hydrazide derivative of benzilic acid.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | Benzilic acid hydrazide |

| CAS Number | 13050-38-9 |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | Approximately 140-142°C |

| Solubility | Soluble in organic solvents such as ether, alcohol, and chloroform; slightly soluble in water. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from benzilic acid. The first step involves the esterification of benzilic acid, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl Benzilate

-

In a round-bottom flask, dissolve benzilic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours.

-

After cooling, the solvent is evaporated, and the crude methyl benzilate is purified, typically by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve the purified methyl benzilate in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for a specified period.

-

Upon cooling, the product, this compound, precipitates and can be collected by filtration and then recrystallized from a suitable solvent like ethanol.

The overall synthesis workflow can be visualized as follows:

Caption: General synthesis workflow for this compound.

Biological Activities

This compound serves as a precursor for the synthesis of various hydrazone derivatives which have demonstrated a broad spectrum of biological activities. The core hydrazide moiety is crucial for these properties.

Antimicrobial and Antifungal Activity

Hydrazone derivatives of benzilic acid have been reported to exhibit significant antibacterial and antifungal properties. The mechanism of action is believed to involve multiple targets within the microbial cells.

-

Prepare a standardized inoculum of the target microorganism.

-

Spread the inoculum uniformly over the surface of an agar plate.

-

Impregnate sterile paper discs with a known concentration of the test compound (a derivative of this compound).

-

Place the discs on the agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc.

| Compound Derivative | Test Organism | Inhibition Zone (mm) |

| Derivative A | Escherichia coli | 18 |

| Derivative A | Staphylococcus aureus | 22 |

| Derivative B | Candida albicans | 15 |

Note: The data in the table is illustrative and will vary depending on the specific derivative and experimental conditions.

Putative Mechanisms of Action

While the precise signaling pathways for this compound are not fully elucidated, the mechanisms of action for the broader class of hydrazone compounds have been investigated. These compounds likely exert their biological effects through multiple pathways.

Proposed Antibacterial Mechanism

The antibacterial action of hydrazone derivatives is thought to involve the inhibition of essential bacterial enzymes and disruption of cellular integrity.

Caption: Putative antibacterial mechanisms of action for hydrazone derivatives.

Proposed Antifungal Mechanism

The antifungal activity of hydrazone derivatives is hypothesized to stem from the inhibition of key enzymes in the fungal cell wall and membrane biosynthesis pathways.

Caption: Putative antifungal mechanisms of action for hydrazone derivatives.

Conclusion

This compound is a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated promising antimicrobial and antifungal activities. Further research into the specific molecular targets and signaling pathways of these compounds will be instrumental in optimizing their efficacy and advancing them through the drug development pipeline. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers in this field.

Methodological & Application

The Versatile Role of 2-Hydroxy-2,2-diphenylacetohydrazide in Organic Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxy-2,2-diphenylacetohydrazide, also known as benzilic acid hydrazide, is a valuable and versatile intermediate in organic synthesis. Its unique structural features, combining a hydroxyl group, two phenyl rings, and a hydrazide moiety, make it a key building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This application note provides a detailed overview of its synthesis and its primary application in the formation of hydrazones, which are important precursors for various biologically active compounds.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound starts from benzilic acid. The process involves a two-step reaction sequence: esterification of benzilic acid followed by hydrazinolysis of the resulting ester.[1]

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of Methyl Benzilate

-

In a round-bottom flask, dissolve benzilic acid (1 equivalent) in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for a duration sufficient to drive the esterification to completion (monitoring by TLC is recommended).

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude methyl benzilate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Benzilic Acid Hydrazide)

-

Dissolve the crude methyl benzilate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (a molar excess, typically 2-3 equivalents) to the solution.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Filter the solid product, wash it with cold ethanol, and dry it to obtain this compound.

Physical Properties:

| Property | Value | Reference |

| Appearance | White solid | [1] |

| Melting Point | 166-168 °C | [1] |

Application in the Synthesis of Hydrazones

A primary application of this compound is its use as a nucleophile in condensation reactions with various aldehydes and ketones to form hydrazones.[1][2] These hydrazones are stable compounds and serve as important intermediates in the synthesis of various heterocyclic systems and have been investigated for their biological activities.[1]

Experimental Protocol: Synthesis of 2-hydroxy-2,2-diphenyl-N'-(arylmethylene)acetohydrazides[1]

-

Dissolve this compound (1 equivalent) in absolute ethanol (30 mL).

-

Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

-

Reflux the mixture for six hours.

-

After the reaction is complete, evaporate the solvent.

-

The resulting solid precipitate is filtered off and recrystallized from a suitable solvent to yield the pure hydrazone.

Experimental Protocol: Synthesis of 2-hydroxy-N'-(1-alkyl/aryl-alkylidene)-2,2-diphenylacetohydrazides[1][2]

-

Dissolve this compound (1 equivalent) in absolute ethanol (30 mL).

-

Add the desired substituted ketone (1 equivalent) and a catalytic amount of glacial acetic acid (1 mL).

-

Reflux the mixture for four hours.

-

After cooling, pour the reaction mixture into crushed ice and stir magnetically.

-

The resulting solid is collected by filtration, dried, and recrystallized from a suitable solvent.

Table of Synthesized Hydrazone Derivatives:

| Starting Carbonyl | Product Yield (%) | Melting Point (°C) | Reference |

| Substituted Acetophenones | 43-63 | 148-235 | [2] |

| Substituted Benzaldehydes | Not specified | Not specified | [1] |

| Substituted Benzophenones | Not specified | Not specified | [2] |

Further Synthetic Applications

While the formation of hydrazones is a major application, the reactivity of the hydrazide and hydroxyl functionalities in this compound opens avenues for its use in the synthesis of other complex molecules. For instance, it can undergo benzamidomethylation reactions.[3] The resulting derivatives are of interest in medicinal chemistry due to their potential biological activities.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its straightforward synthesis from benzilic acid and its facile conversion to a wide array of hydrazones make it an important tool for organic chemists, particularly those involved in the development of new pharmaceuticals and other biologically active compounds. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this versatile molecule.

References

Application Notes: Microwave-Assisted Synthesis of 2-Hydroxy-2,2-diphenylacetohydrazide and its Derivatives

Introduction

2-Hydroxy-2,2-diphenylacetohydrazide, also known as benzilic acid hydrazide, and its derivatives are of significant interest in medicinal chemistry and drug development. These compounds serve as versatile scaffolds for the synthesis of various heterocyclic systems and have been investigated for a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. The conventional synthesis of these hydrazides often involves multiple steps, long reaction times, and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid, efficient, and environmentally benign reaction pathways that can significantly reduce reaction times and improve product yields[2]. This document outlines detailed protocols for the microwave-assisted synthesis of this compound and its subsequent derivatization.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key advantages over conventional heating methods in the synthesis of hydrazide derivatives:

-

Rapid Heating: Microwaves directly and efficiently heat the reactants and solvent, leading to a rapid temperature increase and dramatically shorter reaction times, often reducing processes from hours to minutes.

-

Increased Yields and Purity: The uniform and controlled heating provided by microwaves can minimize the formation of byproducts, resulting in higher yields and cleaner reaction profiles.

-

Energy Efficiency: By focusing energy directly on the reaction mixture, microwave synthesis is more energy-efficient compared to conventional methods that heat the entire apparatus.

-

Facilitation of "Difficult" Reactions: Microwave heating can provide the necessary energy to drive reactions that are sluggish or do not proceed under conventional heating conditions.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound and its derivatives, adapted for microwave-assisted procedures.

Protocol 1: Microwave-Assisted Esterification of 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

The first step involves the esterification of benzilic acid to form a methyl or ethyl ester, which is a more reactive intermediate for hydrazinolysis.

Materials:

-

2-Hydroxy-2,2-diphenylacetic acid (Benzilic Acid)

-

Methanol or Ethanol (Anhydrous)

-

Concentrated Sulfuric Acid (catalytic amount) or a solid acid catalyst

-

Microwave synthesis vials (10 mL) with stir bars

-

CEM Discover Microwave Synthesizer (or equivalent)

Procedure:

-

To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-hydroxy-2,2-diphenylacetic acid (1.0 eq).

-

Add 5 mL of anhydrous methanol or ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80°C for 10-15 minutes with a maximum power of 200 W.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.

-

Collect the solid ester by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol describes the conversion of the methyl or ethyl ester of benzilic acid to the corresponding hydrazide using hydrazine hydrate under microwave irradiation.

Materials:

-

Methyl or Ethyl 2-hydroxy-2,2-diphenylacetate (from Protocol 1)

-

Hydrazine Hydrate (99-100%)

-

Ethanol (96%)

-

Microwave synthesis vials (10 mL) with stir bars

Procedure:

-

Place the synthesized methyl or ethyl 2-hydroxy-2,2-diphenylacetate (1.0 eq, e.g., 0.001 mole) in a 10 mL microwave synthesis vial.

-

Add 4 mL of ethanol (96%) and stir to dissolve.

-

Add hydrazine hydrate (1.5 - 2.0 eq).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture with microwave power set to 300 W for 5-10 minutes, maintaining a temperature of approximately 100-120°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction vial to room temperature.

-

The resulting precipitate is filtered under reduced pressure, washed with cold ethanol, and dried.

-

The crude product can be recrystallized from ethanol to obtain pure this compound.

Protocol 3: Microwave-Assisted Synthesis of this compound Derivatives (Hydrazones)

This protocol outlines the condensation reaction of this compound with various aromatic aldehydes or ketones to form the corresponding hydrazone derivatives.

Materials:

-

This compound (from Protocol 2)

-

Substituted aromatic aldehydes or ketones

-

Ethanol (96%)

-

Glacial Acetic Acid (catalytic amount)

-

Microwave synthesis vials (10 mL) with stir bars

Procedure:

-

In a microwave synthesis vial, dissolve this compound (1.0 eq, e.g., 0.001 mole) in 4 mL of ethanol (96%).

-

Add the appropriate substituted aromatic aldehyde or ketone (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Seal the vial and subject the contents to microwave radiation (300 W) for 3-7 minutes at a temperature of 150-160°C.

-

After the reaction, cool the mixture to room temperature.

-

The precipitated product is collected by filtration under reduced pressure and dried.

-

Recrystallize the obtained compound from ethanol (96%) to yield the pure hydrazone derivative.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of hydrazides and their derivatives, based on analogous reactions reported in the literature.

Table 1: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis

| Hydrazide Product | Conventional Method Time | Microwave Method Time | Microwave Power (W) | Microwave Temperature (°C) | Yield (%) | Reference |

| Phenylacetic Acid Hydrazones | Several hours (reflux) | 7 min | 300 | 155 | >70 | [3] |

| Fenamic Acid Hydrazides | 1.5 - 12 h (reflux) | 4-12 min | 300 | 250 | 82-96 | [4] |

| 2-Hydroxybenzohydrazide | Not specified | 2-8 min | 160 | Not specified | 86 | [5] |

| N'-substituted-2-hydroxybenzohydrazides | Not specified | 8 min | 160-320 | Not specified | 68-81 | [6] |

Table 2: Synthesis of this compound Derivatives - Reaction Parameters

| Derivative (Substituent on Aldehyde/Ketone) | Reaction Time (min) | Microwave Power (W) | Temperature (°C) | Yield (%) |

| Benzaldehyde | 5 | 300 | 155 | 88 |

| 4-Chlorobenzaldehyde | 4 | 300 | 155 | 92 |

| 4-Methoxybenzaldehyde | 6 | 300 | 155 | 85 |

| 4-Nitrobenzaldehyde | 3 | 300 | 155 | 95 |

| Acetophenone | 10 | 300 | 160 | 78 |

Note: The data in Table 2 are representative examples based on similar reported syntheses and may vary depending on the specific substrate and reaction scale.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the microwave-assisted synthesis of this compound derivatives.

Caption: Workflow for microwave-assisted synthesis of target compounds.

References

- 1. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ETHYL 2-CYCLOHEXYL-2-HYDROXY-PHENYLACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. methyl 2-hydroxy-2,2-diphenylacetate | Chemrio [chemrio.com]

Application Notes and Protocols for Antibacterial Screening of 2-Hydroxy-2,2-diphenylacetohydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Hydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial properties. This document provides a detailed protocol for the comprehensive antibacterial screening of 2-Hydroxy-2,2-diphenylacetohydrazide and its derivatives.

The described protocols cover the initial determination of antibacterial activity through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, as well as the evaluation of cytotoxicity to assess the therapeutic potential of these compounds. While specific data for this compound is not extensively available in the public domain, this protocol is based on established methods for analogous hydrazide and hydrazone compounds. The provided data from related compounds serves as a reference for expected outcomes.

Data Presentation: Antibacterial Activity and Cytotoxicity of Hydrazide Derivatives

The following tables summarize representative MIC, MBC, and cytotoxicity (IC50) values for various hydrazide and hydrazone derivatives against common bacterial strains and mammalian cell lines. This data, gathered from various studies, offers a comparative baseline for the evaluation of novel this compound compounds.[1][2][3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Hydrazide Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Hydrazide-hydrazones | Staphylococcus aureus | 6.25 - 50 | Ampicillin | 12.5 |

| Escherichia coli | 12.5 - 100 | Ampicillin | 25 | |

| Pseudomonas aeruginosa | 0.19 - 12.5 | Streptomycin | 12.5 | |

| Bacillus subtilis | 0.032 - 6.25 | Cefadroxil | 0.345 (µM) | |

| Klebsiella pneumoniae | 6.25 | Streptomycin | 12.5 | |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 120 (ppm) | - | - |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus (MRSA) | 3.91 | - | - |

Note: The wide range of MIC values reflects the structural diversity within the hydrazide class and the varying susceptibility of different bacterial strains.[1][2][3][5]

Table 2: Minimum Bactericidal Concentration (MBC) of Representative Hydrazide Derivatives

| Compound Class | Test Organism | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Hydrazide-hydrazones of isonicotinic acid | Staphylococcus aureus | 3.91 - 125 | 1 - 32 | Bactericidal to Bacteriostatic |

| Bacillus subtilis | - | 2 - 4 | Bactericidal | |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Gram-positive bacteria | 1.95 - 31.25 | 2 - 4 | Bactericidal |

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[2][3]

Table 3: Cytotoxicity (IC50) of Representative Hydrazide Derivatives against Mammalian Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Hydrazonoquinazolines | A549 (Lung Carcinoma) | 29.59 | Cisplatin | 22.42 |

| MCF-7 (Breast Cancer) | 27.70 | Cisplatin | 18.01 | |

| Hydrazide–hydrazone derivative | VERO (Monkey Kidney) | >125 (CC50) | - | - |

| Hydrazide–hydrazone derivatives | HCT-116 (Colon Carcinoma) | 0.09 - 68 | 5-FU | - |

IC50 (Inhibitory Concentration 50%) is the concentration of a compound that inhibits 50% of cell growth or viability. CC50 (Cytotoxic Concentration 50%) is the concentration that causes death to 50% of viable cells.[2][4][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on standardized methods for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

-

This compound compound (stock solution in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in an appropriate solvent.

-

In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.

-

Add 200 µL of the compound stock solution (at twice the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.

-

The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8]

Materials:

-

MIC plate from the previous experiment

-

Mueller-Hinton Agar (MHA) plates

-

Sterile micropipette and tips

-

Incubator (35 ± 2°C)

Procedure:

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

-

Spot-plate the aliquot onto a sterile MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

-

Determination of MBC:

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells to determine the cytotoxicity of the test compound.

Materials:

-

Mammalian cell line (e.g., HeLa, VERO, or a relevant cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC50 value.

-

Visualizations

Experimental Workflow for Antibacterial Screening

Caption: Workflow for the antibacterial screening of novel compounds.

Logical Relationship in Data Interpretation

Caption: Decision-making flowchart based on experimental outcomes.

Potential Mechanism of Action of Hydrazide Compounds

Caption: Postulated mechanism of action for some hydrazide antibacterial agents.[9]

References

- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Hydrazine Derivative-Based Carbon Dots for Potent Antibacterial Activity Against Multidrug-Resistant Bacterial [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 2-Hydroxy-2,2-diphenylacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2,2-diphenylacetohydrazide is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound. The primary recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used technique for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and robustness.[1][2][3] Additionally, alternative and complementary techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are discussed for applications requiring higher sensitivity and selectivity.[4][5]

The protocols provided herein are based on established methods for the analysis of structurally related hydrazide compounds and serve as a comprehensive guide for method development and validation.[6][7]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical quantification of hydrazide-containing compounds using chromatographic methods. These values provide a benchmark for the expected performance of a validated method for this compound.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL[5][8][9] | 0.002 - 0.02 ppm[5][10] |

| Limit of Quantification (LOQ) | 0.06 - 0.6 µg/mL[5][8][9] | 0.005 - 0.06 ppm[5][10] |

| Linearity Range | 0.1 - 200 µg/mL[2][11][12] | 0.005 - 500 ng/mL[10] |

| Correlation Coefficient (r²) | > 0.999[5][12][13] | > 0.999[5][10] |

| Accuracy (% Recovery) | 95.0% - 104.0%[5] | 95.38% - 108.12%[10] |

| Precision (% RSD) | < 2%[2][12] | < 15%[10] |

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a stability-indicating HPLC method for the quantification of this compound.[1][14]

1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Phosphoric acid or Formic acid (for pH adjustment)

-

Phosphate buffer

-

0.45 µm syringe filters

2. Instrumentation:

-